molecular formula C23H30O3 B563732 Etretinate-d3 CAS No. 1185237-13-1

Etretinate-d3

カタログ番号 B563732
CAS番号: 1185237-13-1
分子量: 357.508
InChIキー: HQMNCQVAMBCHCO-ISBRFZOISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Etretinate-d3 is the deuterium labeled Etretinate . Etretinate (Ro 10-9359) is a second-generation retinoid that has the potential for severe psoriasis research .


Molecular Structure Analysis

Etretinate-d3 has a molecular weight of 357.50 and a molecular formula of C23H27D3O3 . It is a deuterium-labeled version of Etretinate .


Chemical Reactions Analysis

The long-term stability of several Vitamin D3 metabolites, which are structurally similar to Etretinate-d3, was investigated after 1 and 3 months of storage at -20 °C . Five Vitamin D3 metabolites were examined after derivatization with seven different derivatization reagents .


Physical And Chemical Properties Analysis

Etretinate, the non-deuterium labeled version of Etretinate-d3, belongs to the class of synthetic aromatic retinoids . The lipophilic trimethylcyclohexenyl group of retinoic acid has been replaced by an aromatic ring . In the case of Etretinate, the cyclohexenyl group has been replaced by a 4-methoxy-2,3,6-trimethylphenyl group .

科学的研究の応用

  • Dermatological Applications : Etretinate has been used in dermatology for various inflammatory keratosis and congenital hyperkeratotic disorders. It plays a significant role in treating otherwise intractable skin diseases. However, it has side effects, including teratogenicity, necessitating contraception for at least two years post-treatment due to its long half-life (Yoshikawa, 1993).

  • Side Effects and Alternative Treatments : Etretinate and acitretin are associated with mucocutaneous side effects like dryness and peeling. In a case study, a patient with psoriasis developed ulcerated atrophic striae during etretinate therapy, which resolved after discontinuation (Bowman & Hogan, 2000).

  • Pharmacological Profile and Efficacy : Etretinate acts by normalizing pathological changes in epidermal and dermal skin, particularly inhibiting hyperkeratinization and cell differentiation. Its efficacy as an alternative to other conventional therapies in severe psoriasis has been noted (Ward et al., 1983).

  • Long-term Safety in Psoriasis Treatment : A 5-year study assessing the safety of long-term etretinate therapy for psoriasis found no evidence of increased risk for major diseases like cardiovascular disease, cancer, diabetes, or inflammatory bowel disease. However, some patients reported joint problems associated with etretinate use (Stern et al., 1995).

  • Potential in Treating Nevoid Basal Cell Carcinoma Syndrome : Etretinate showed a therapeutic effect on existing basal cell carcinomas and a prophylactic effect in inhibiting new tumor formation in a patient with nevoid basal cell carcinoma syndrome (Hodak et al., 1987).

  • Retinoids and Psoriasis : Oral synthetic retinoids like etretinate have been effective for psoriasis. Despite their clinical success, their mechanism of action in psoriasis remains to be fully understood (Fritsch, 1992).

  • Etretinate's Effects on Keratinocyte Proliferation : In vitro studies on etretinate show its effect on keratinocyte proliferation and cytokine secretion, suggesting its potential therapeutic benefit in the treatment of psoriasis (Zhang et al., 1994).

Safety And Hazards

Etretinate-d3 is classified as a skin irritant (Category 2), eye irritant (Category 2), and reproductive toxin (Category 1A) . It is also hazardous to the aquatic environment, both short-term (Acute - Category Acute 1) and long-term (Chronic - Category Chronic 1) .

将来の方向性

Retinoids, including Etretinate, have been increasingly used for topical and systemic treatment of psoriasis and other hyperkeratotic and parakeratotic skin disorders . Current retinoid research targets the development of receptor-selective retinoids for tailoring and/or improving their therapeutic profile .

特性

IUPAC Name

ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+/i7D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMNCQVAMBCHCO-ISBRFZOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Etretinate-d3

Citations

For This Compound
1
Citations
남혜선, 홍순근, 김태성, 정수희, 김미경… - 한국분석과학회학술 …, 2011 - dbpia.co.kr
… LC-MS/MS 의 APCI positive mode에서 etretinate와 etretinate-d3의 MRM (multiple reaction monitoring) Mass transition은 각각 m/z 355.1--->205.1, m/z 358.3-->312.2 이었으며, 머무름 시 …
Number of citations: 0 www.dbpia.co.kr

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。